3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of a suitable catalyst, such as indium chloride, in acetonitrile at room temperature . Another approach utilizes propylphosphonic anhydride (T3P®) as a coupling agent in a three-component reaction involving o-phenylenediamine, dimedone, and an aromatic aldehyde . These methods typically yield the desired product with good purity and yield.
Chemical Reactions Analysis
3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Medicine: Benzodiazepines, in general, are used for their anxiolytic and sedative properties. This compound could be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the modulation of gamma-aminobutyric acid (GABA) receptors. By enhancing the response of GABA receptors, the compound exerts its anxiolytic and sedative effects . The molecular targets include GABA-A receptors, which are widely distributed in the central nervous system.
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, clonazepam, and oxazepam. Compared to these compounds, 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structure that may confer distinct pharmacological properties . For example:
Diazepam: Known for its rapid onset and long duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Oxazepam: Commonly used for the treatment of anxiety and alcohol withdrawal.
These comparisons highlight the potential uniqueness of this compound in terms of its pharmacological profile and applications.
Properties
Molecular Formula |
C19H15ClN2O |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C19H15ClN2O/c20-14-5-3-4-12(8-14)13-9-18-15(19(23)10-13)11-21-16-6-1-2-7-17(16)22-18/h1-8,11,13,22H,9-10H2 |
InChI Key |
ONOUTQOQLMFFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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